molecular formula C15H21BO4 B13980327 4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13980327
M. Wt: 276.14 g/mol
InChI Key: BWOZXCATOLMOAH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C14H21BO4. It is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl group substituted with an oxetane ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an oxetane derivative. The reaction is usually carried out under inert conditions, such as a nitrogen atmosphere, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a palladium or nickel catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds, which are crucial for its reactivity. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical reactions, including cross-coupling and substitution reactions. The oxetane ring provides additional reactivity, allowing for the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the oxetane ring, which imparts additional reactivity and stability to the compound. This makes it particularly useful in complex organic synthesis and the development of advanced materials .

Properties

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)18-13-9-17-10-13/h5-8,13H,9-10H2,1-4H3

InChI Key

BWOZXCATOLMOAH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3COC3

Origin of Product

United States

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